molecular formula C11H16ClNOS B1421899 {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol CAS No. 1248254-91-2

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol

Cat. No. B1421899
CAS RN: 1248254-91-2
M. Wt: 245.77 g/mol
InChI Key: QMMHOLPWJSUNLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol” would include this piperidine ring, along with a chlorothiophene group and a methanol group.

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and crystal structure of compounds similar to "{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol". For instance, Girish et al. (2008) synthesized and characterized a compound using spectroscopic techniques and X-ray crystallography, revealing the chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom, suggesting a methodology for synthesizing similar compounds (Girish et al., 2008).

  • Another study by Benakaprasad et al. (2007) focused on the synthesis, characterization, and crystal structure analysis of a compound demonstrating the distorted tetrahedron geometry around the sulfur atom, which could be relevant for understanding the structural aspects of "{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol" (Benakaprasad et al., 2007).

Molecular Structure and Properties

  • Studies have also been conducted on the molecular structure and properties of related compounds. For example, Prasad et al. (2008) investigated the crystal structure of a related compound, highlighting the importance of inter and intramolecular hydrogen bonds, which could be a point of interest for studying "{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol" (Prasad et al., 2008).

Potential Pharmacological Applications

  • While excluding direct information on drug use, dosage, and side effects, it's worth noting that research on compounds with similar structures has been conducted to explore their potential pharmacological applications. For instance, Deseure et al. (2002) studied the effects of related compounds on neuropathic pain, demonstrating the potential therapeutic applications of these chemical entities (Deseure et al., 2002).

properties

IUPAC Name

[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMHOLPWJSUNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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